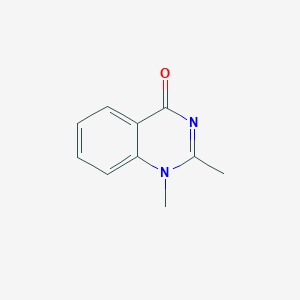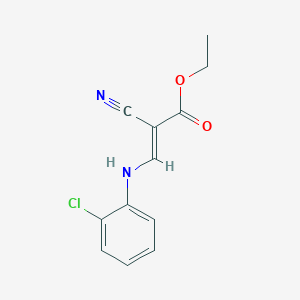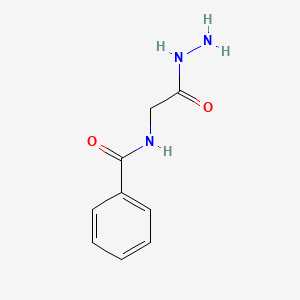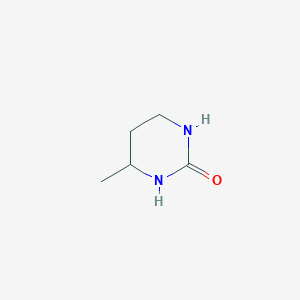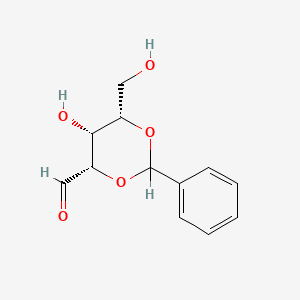
2,4-O-Benzylidene-L-xylose
Descripción general
Descripción
2,4-O-Benzylidene-L-xylose is a sugar derivative generally utilized in biomedical projects related to drug synthesis . Specifically, it has a role in the creation of antiviral drugs to combat viral diseases by inhibiting their functionality within the host body .
Synthesis Analysis
The sonochemical synthesis of benzylidene derivatives of enolizable carbonyls, which includes 2,4-O-Benzylidene-L-xylose, has been described in a research paper . This method enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .Molecular Structure Analysis
The molecular formula of 2,4-O-Benzylidene-L-xylose is C12H14O5 . Its molecular weight is 238.24 g/mol .Chemical Reactions Analysis
The reaction of carbohydrates with aldehydes and ketones has been comprehensively reviewed . The acetal formation is believed to be a stepwise process that initially involves the hemiacetal formation .Physical And Chemical Properties Analysis
The boiling point of 2,4-O-Benzylidene-L-xylose is predicted to be 458.1°C . Its density is predicted to be 1.362 g/cm3 . The pKa value is predicted to be 12.74 .Aplicaciones Científicas De Investigación
Synthesis of Chemical Compounds : 2,4-O-Benzylidene-L-xylose has been used in the synthesis of various chemical compounds. For instance, it was converted via a Wittig reaction into a compound that served as a weak inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis (Kuszmann & Podányi, 1992).
Catalysis : Xylose, which includes 2,4-O-Benzylidene-L-xylose, has been used as a green and biodegradable catalyst for the synthesis of various derivatives, demonstrating its utility in environmentally friendly chemical processes (Hashemi-Shahri et al., 2015).
Study of Sugar Derivatives : Research into the properties and reactions of sugar derivatives, including 2,4-O-Benzylidene-L-xylose, has been a subject of interest. Studies have explored how these sugars form rings and react under various conditions (Angyal & James, 1970).
Biochemical Applications : In the field of biochemistry, derivatives of 2,4-O-Benzylidene-L-xylose have been used in the synthesis of compounds like phytosphingosine and lactosyl-ceramides, which have implications in cellular and molecular biology (Schmidt & Maier, 1988).
Biotechnological Production : 2,4-O-Benzylidene-L-xylose, as a component of xylose, has been used in biotechnological applications such as the production of 1,2,4-butanetriol from renewable biomass, demonstrating its role in sustainable chemical production (Cao et al., 2015).
Mass Spectrometry : The compound has also been investigated using mass spectrometry to understand the effects of stereochemical factors, showcasing its relevance in analytical chemistry (Vul'fson et al., 1966).
Safety And Hazards
When handling 2,4-O-Benzylidene-L-xylose, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(4S,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-6-9-11(15)10(7-14)17-12(16-9)8-4-2-1-3-5-8/h1-6,9-12,14-15H,7H2/t9-,10+,11+,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCKHSIBLXIZKN-FEZOTEKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C(C(O2)C=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2O[C@H]([C@H]([C@H](O2)C=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952879 | |
| Record name | 2,4-O-Benzylidenepentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-O-Benzylidene-L-xylose | |
CAS RN |
30608-02-7 | |
| Record name | L-Xylose, 2,4-O-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030608027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-O-Benzylidenepentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



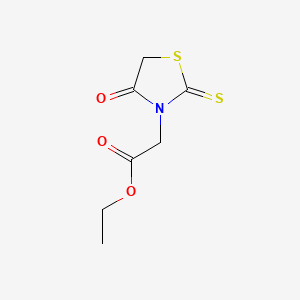

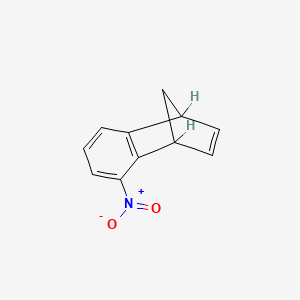
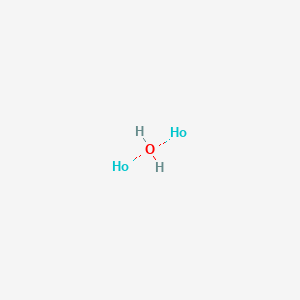
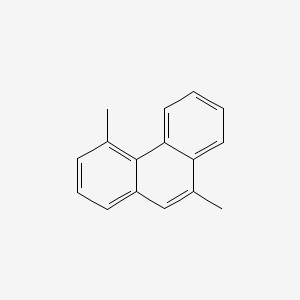
![[1,3]Thiazolo[4,5-f][1,3]benzothiazole-2,6-diamine](/img/structure/B1619270.png)
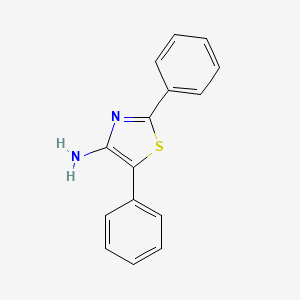
![Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-](/img/structure/B1619273.png)
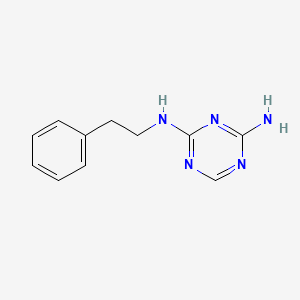
![(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one](/img/structure/B1619275.png)
